3-(2-hydroxyphenyl)-N,N-dimethylpropanamide
Description
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-N,N-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(14)8-7-9-5-3-4-6-10(9)13/h3-6,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOVZIHILNPTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N,N-Dimethyl-3-phenylpropanamide
The precursor, N,N-dimethyl-3-phenylpropanamide, is synthesized via acylation of dimethylamine with 3-phenylpropanoyl chloride under conditions similar to Method 1. Cyclohexane or benzene serves as the solvent, with reaction temperatures optimized at 60–70°C.
Metallaphotocatalytic Hydroxylation
The phenyl group undergoes regioselective hydroxylation at the ortho position using a metallaphotocatalytic system. As reported for anilide derivatives, a combination of a transition metal catalyst (e.g., Pd(OAc)₂) and a photocatalyst (e.g., [Ir(ppy)₃]) under visible light irradiation facilitates this transformation. The amide group acts as a directing group, coordinating the metal catalyst to achieve ortho selectivity.
Reaction Conditions:
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Solvent: Acetonitrile/water (9:1 v/v)
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Light source: 450 nm LED
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Temperature: 25°C
Comparative Analysis of Methods
Efficiency and Yield
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Method 1 offers higher yields (85–89%) but requires multiple steps, including protection and deprotection.
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Method 2 is more step-economical but may require optimization to improve yields, particularly in achieving effective metal coordination with aliphatic amides.
Functional Group Compatibility
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Method 1’s protection strategy mitigates side reactions but introduces additional complexity.
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Method 2’s reliance on directing groups may limit applicability to substrates with strong coordinating motifs.
Scalability
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Method 1’s use of volatile solvents (e.g., cyclohexane) complicates large-scale production.
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Method 2’s photocatalytic setup necessitates specialized equipment but aligns with green chemistry principles.
Emerging Approaches and Innovations
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyphenyl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride can be used to replace the hydroxy group with a halogen.
Major Products
Oxidation: Formation of 3-(2-oxophenyl)-N,N-dimethylpropanamide.
Reduction: Formation of 3-(2-hydroxyphenyl)-N,N-dimethylpropylamine.
Substitution: Formation of 3-(2-halophenyl)-N,N-dimethylpropanamide.
Scientific Research Applications
3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, which may influence the compound’s binding affinity to enzymes or receptors. The amide group can also engage in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Pharmacological and Physicochemical Properties
- Hydrogen Bonding : The 2-hydroxyphenyl group enhances solubility in polar solvents and may improve binding to biological targets (e.g., enzymes or receptors) via H-bond interactions, unlike the lipophilic 4-bromophenyl or 4-isobutylphenyl groups .
- Antioxidant Potential: Analogous to hydroxamic acids in , the phenolic -OH group could scavenge free radicals, making it relevant in oxidative stress-related therapies .
- Lipophilicity : Compared to N-(3-methoxyphenyl)-2,2-dimethylpropanamide (logP ~2.5 estimated), the hydroxyphenyl variant may have reduced logP due to polarity, affecting blood-brain barrier penetration .
Crystal and Spectroscopic Characterization
- 3-(1H-Benzotriazol-1-yl)-N,N-dimethylpropanamide : Exhibits N–H···O/N hydrogen bonds and π-dimers in X-ray structures . The hydroxyphenyl analog may form similar intermolecular H-bond networks.
- NMR Trends : Methyl groups on the amide nitrogen (δ 2.8–3.1 ppm for N,N-dimethyl) are consistent across analogs . The 2-hydroxyphenyl aromatic protons would resonate near δ 6.8–7.2 ppm, distinct from electron-deficient aryl groups (e.g., 4-bromophenyl at δ 7.4–7.6 ppm) .
Biological Activity
3-(2-hydroxyphenyl)-N,N-dimethylpropanamide, also known as dimethyl(2-hydroxyphenyl)propanamide , is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H17NO2
- Molecular Weight : 207.27 g/mol
The presence of the hydroxyphenyl group suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Research indicates that this compound may exhibit its biological effects through several mechanisms:
- Histone Deacetylase Inhibition : This compound has been studied as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. HDAC inhibitors can induce differentiation and apoptosis in cancer cells, making them valuable in cancer therapy .
- Antiproliferative Activity : Studies have shown that derivatives of similar compounds can significantly inhibit the proliferation of various cancer cell lines, including HeLa cells. The mechanism involves inducing apoptosis, characterized by DNA fragmentation and chromatin condensation .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
| Activity | Effect | Reference |
|---|---|---|
| HDAC Inhibition | Induces apoptosis in tumor cells | |
| Antiproliferative | IC50 values ranging from 0.69 to 11 mM | |
| Apoptotic Markers | Increased DNA fragmentation observed |
Case Studies and Research Findings
- Anticancer Properties : In a study evaluating various N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides, it was found that these compounds exhibited significant antiproliferative activity against cancer cell lines. The IC50 values indicated strong activity compared to standard chemotherapeutic agents like doxorubicin .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in apoptosis pathways. These studies suggest that the hydroxy group enhances binding affinity, potentially leading to more effective inhibition of HDACs .
Q & A
Q. What in silico tools are effective for predicting the environmental fate of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
